1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorofluorobenzyl group, an isothiocyanate group, and a methyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of 2-chloro-6-fluorobenzyl isothiocyanate: The benzyl chloride intermediate is then reacted with potassium thiocyanate in the presence of a suitable solvent to form the isothiocyanate derivative.
Cyclization to form the pyrazole ring: The final step involves the reaction of the isothiocyanate derivative with a suitable hydrazine derivative under controlled conditions to form the desired pyrazole compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: This compound also contains a chlorofluorobenzyl group and has been studied for its anti-tubercular activity.
2-chloro-6-fluorobenzyl chloride: This intermediate is used in the synthesis of various derivatives and serves as a precursor for the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARMZCOMRCCNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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